2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine
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Overview
Description
2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with ethyl vinyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The ethoxyvinyl group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the ethoxyvinyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Addition Reactions: Electrophiles such as bromine or hydrogen chloride can be used in the presence of catalysts like palladium or platinum.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups at positions 2 and 4.
Oxidation: Oxidized derivatives of the ethoxyvinyl group.
Addition Reactions: Addition products with electrophiles added across the double bond.
Scientific Research Applications
2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Lacks the ethoxyvinyl group, making it less reactive in certain chemical reactions.
2,4-Dichloro-5-methylpyrimidine: Similar structure but without the ethoxyvinyl group, leading to different chemical properties.
6-(1-Ethoxyvinyl)-5-methylpyrimidine: Lacks the chlorine atoms, resulting in different reactivity and applications.
Uniqueness: Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H10Cl2N2O |
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Molecular Weight |
233.09 g/mol |
IUPAC Name |
2,4-dichloro-6-(1-ethoxyethenyl)-5-methylpyrimidine |
InChI |
InChI=1S/C9H10Cl2N2O/c1-4-14-6(3)7-5(2)8(10)13-9(11)12-7/h3-4H2,1-2H3 |
InChI Key |
PWVJWFRPSFRVIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=C(C(=NC(=N1)Cl)Cl)C |
Origin of Product |
United States |
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